{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid

Lipophilicity XLogP3 Drug-likeness

{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid (CAS 1353946-98-1; molecular formula C₁₁H₁₆N₂O₃; MW 224.26 g/mol) is a synthetic N-substituted glycine derivative featuring a pyrrol-2-yl ketone pharmacophore coupled to an isopropyl-bearing tertiary amine and a carboxylic acid terminus. It belongs to a congeneric series of pyrrolyl-glycine scaffolds that differ exclusively in the N-substituent identity, with analogs including the N–H (unsubstituted), N–methyl, and N–cyclopropyl variants.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
Cat. No. B7926757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)N(CC(=O)C1=CC=CN1)CC(=O)O
InChIInChI=1S/C11H16N2O3/c1-8(2)13(7-11(15)16)6-10(14)9-4-3-5-12-9/h3-5,8,12H,6-7H2,1-2H3,(H,15,16)
InChIKeyUGOPABWEBAAKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid (CAS 1353946-98-1): Physicochemical Profile and Procurement-Relevant Specifications for an N-Substituted Pyrrolyl-Glycine Research Scaffold


{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid (CAS 1353946-98-1; molecular formula C₁₁H₁₆N₂O₃; MW 224.26 g/mol) is a synthetic N-substituted glycine derivative featuring a pyrrol-2-yl ketone pharmacophore coupled to an isopropyl-bearing tertiary amine and a carboxylic acid terminus [1]. It belongs to a congeneric series of pyrrolyl-glycine scaffolds that differ exclusively in the N-substituent identity, with analogs including the N–H (unsubstituted), N–methyl, and N–cyclopropyl variants [2][3]. The compound is commercially supplied by Fluorochem (F086809), AKSci (7819DS, 95% purity), and Leyan (1777677, 98% purity) for research use only .

Why N-Substituent Identity in Pyrrolyl-Glycine Scaffolds Cannot Be Treated as Interchangeable: Physicochemical Property Divergence Across the {Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic Acid Analog Series


Within the N-substituted pyrrolyl-glycine series, changing the N-substituent from hydrogen to methyl, isopropyl, or cyclopropyl produces quantifiable shifts in computed lipophilicity (XLogP3 range: –2.4 to –1.1), topological polar surface area (TPSA range: 73.4–82.2 Ų), hydrogen bond donor count (2 vs. 3), and rotatable bond count (5 vs. 6) [1][2]. These molecular descriptors are established determinants of passive membrane permeability, oral absorption probability, and blood–brain barrier penetration potential under the frameworks of Lipinski's Rule of Five and Veber's bioavailability rules [3][4]. Consequently, substituting one analog for another in a pharmacological assay, SAR campaign, or formulation study without accounting for these property differences risks confounding structure–activity interpretation and generating non-comparable ADME readouts.

Quantitative Differentiation Evidence for {Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid Versus N–H, N–Methyl, and N–Cyclopropyl Analogs


Lipophilicity (XLogP3) Ranking: Isopropyl Analog Is the Most Lipophilic Member of the Pyrrolyl-Glycine Congeneric Series

The target isopropyl-substituted compound exhibits a computed XLogP3 of –1.1, which is 0.8 log units higher (more lipophilic) than the N–methyl analog (XLogP3 = –1.9), 1.3 log units higher than the unsubstituted N–H analog (XLogP3 = –2.4), and 0.2 log units higher than the N–cyclopropyl analog (XLogP3 = –1.3) [1][2]. XLogP3 values were computed using the atom-additive knowledge-guided method of Cheng et al. (2007), as implemented in PubChem [3]. In medicinal chemistry, an increase of approximately 1 log unit in LogP can correspond to a meaningful enhancement in passive membrane permeability, though all four analogs remain within the Rule-of-Five compliant range (cLogP < 5) [4].

Lipophilicity XLogP3 Drug-likeness Membrane permeability ADME prediction

Reduced Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Differentiate the N-Isopropyl Analog from the Unsubstituted N–H Scaffold

The target isopropyl compound and the N–methyl and N–cyclopropyl analogs share an identical TPSA of 73.4 Ų and HBD count of 2. In contrast, the unsubstituted N–H analog bears a TPSA of 82.2 Ų (Δ = –8.8 Ų, or –10.7% relative reduction for the N-alkylated members) and three hydrogen bond donors (Δ = –1 HBD) [1][2]. All compounds remain well below the TPSA ≤ 140 Ų and HBD ≤ 5 thresholds identified by Veber et al. (2002) as predictive of favorable oral bioavailability in rats [3]. However, within this sub-140 Ų range, every 10 Ų reduction in PSA has been empirically associated with increased intestinal absorption, and reduction of exposed HBD count is a validated strategy for improving passive membrane permeability [4][5].

Topological Polar Surface Area Hydrogen bond donor Membrane permeability Oral absorption Veber rules

Rotatable Bond Count Differentiates Isopropyl and Cyclopropyl Analogs (6 Rotatable Bonds) from N–Methyl and N–H Analogs (5 Rotatable Bonds)

The target isopropyl compound possesses 6 rotatable bonds, matching the N–cyclopropyl analog but exceeding both the N–methyl and unsubstituted N–H analogs (5 rotatable bonds each) [1][2]. All four compounds remain within the Veber threshold of ≤10 rotatable bonds for predicting favorable oral bioavailability [3]. The single additional rotatable bond in the isopropyl analog arises from the branched isopropyl group, which introduces greater conformational flexibility compared to the linear methyl or hydrogen substituents. Increased rotatable bond count has been shown to correlate negatively with passive permeation rate independently of molecular weight, though the magnitude of effect from a 1-bond difference (5 vs. 6) within a compliant range is modest relative to TPSA and HBD effects [3][4].

Rotatable bonds Molecular flexibility Oral bioavailability Conformational entropy Veber rules

Commercial Purity Specifications and Multi-Vendor Availability Enable Direct Procurement with Batch-Level Quality Documentation

The target isopropyl compound is available from at least three independent commercial suppliers with documented purity specifications: AKSci (Catalog 7819DS, minimum purity 95%) , Leyan (Catalog 1777677, purity 98%) , and Fluorochem (Catalog F086809, purity specification available via Certificate of Analysis upon request) . The N–methyl analog (Leyan 1777676, 98%; Fluorochem F086808) and the N–cyclopropyl analog (Leyan 1777678, 98%; Fluorochem F086810) are similarly sourced . However, CymitQuimica lists the isopropyl, methyl, and cyclopropyl analogs as 'Discontinued,' indicating that certain distribution channels have ceased supply, making active sourcing verification an essential procurement step . All compounds carry GHS07 hazard classification (Harmful/Irritant; H302, H315, H319, H335) with identical hazard and precautionary statements across the series, as documented in Fluorochem SDS datasheets .

Purity specification Vendor comparison Quality assurance Procurement Batch consistency

Class-Level Inference: N-Alkylated Pyrrolyl-Glycine Scaffolds Are Privileged Structural Motifs in Bioactive Compound Design, with N-Substituent Identity Modulating Pharmacological Profile

Although no published head-to-head pharmacological comparison data exist specifically for these four pyrrolyl-glycine analogs, the broader chemical class provides relevant context. N-substituted glycine derivatives bearing heteroaromatic motifs have been disclosed as HIF prolyl hydroxylase inhibitors in multiple patent families (e.g., US20070213335A1, WO2007150011A2), with the N-substituent and heterocycle identity serving as key SAR diversification points [1]. Additionally, 1-aminoacetamidopyrrole derivatives, structurally related to this series, are described as glycine partial agonists with potential utility in cognitive enhancement and neurodegenerative disorders (US Patent 5,274,116) [2]. The pyrrole-2-acetic acid substructure is itself a recognized pharmacophore appearing in anti-mycobacterial and anti-inflammatory agent design [3]. Within this context, the isopropyl N-substituent of the target compound provides steric bulk and lipophilicity that are intermediate between the compact N–methyl group and the conformationally constrained N–cyclopropyl ring, offering a distinct physicochemical profile for SAR exploration [4].

Pyrrole scaffold Glycine partial agonist N-substituted glycine Prolyl hydroxylase inhibitor Kinase inhibitor

Procurement-Guided Application Scenarios for {Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid Based on Physicochemical Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Differentiated Lipophilicity Within a Congeneric Pyrrolyl-Glycine Series

When a structure–activity relationship program requires systematic variation of N-substituent lipophilicity while holding the pyrrolyl-glycine core constant, the isopropyl analog (XLogP3 = –1.1) provides a distinct lipophilicity data point between the N–methyl analog (XLogP3 = –1.9) and more lipophilic scaffolds that may be explored downstream. This compound enables the measurement of LogP-dependent shifts in target potency, cellular activity, and microsomal stability without altering the core pharmacophore [1]. Procurement of all four N-substituent variants from a single supplier (Fluorochem F086807–F086810 series, or Leyan 1777676–1777678 series) ensures batch-to-batch consistency for controlled comparative studies .

Passive Membrane Permeability and Oral Absorption Optimization Studies Guided by TPSA and HBD Parameters

The isopropyl analog, with its TPSA of 73.4 Ų and HBD count of 2, is a suitable tool for testing the permeability hypothesis that N-alkylation-driven reduction in polar surface area (ΔTPSA = –8.8 Ų vs. the N–H analog) translates to improved Caco-2 or PAMPA permeability [2]. This is directly relevant to programs where passive diffusion is the rate-limiting step for oral absorption, as predicted by the Veber and Ertl frameworks [3]. The compound can serve as a matched molecular pair with the unsubstituted N–H analog to isolate the permeability contribution of N-alkylation from other structural variables.

Crystallography and Biophysical Fragment Screening Exploiting Increased Conformational Flexibility of the N-Isopropyl Group

The 6 rotatable bonds of the isopropyl analog provide greater ligand conformational自由度 compared to the 5-bond N–methyl and N–H scaffolds [4]. This flexibility can be advantageous in fragment-based drug discovery (FBDD) or crystallographic soaking experiments where the ligand must adapt to a plastic binding pocket. The isopropyl group may also facilitate the identification of novel binding modes that are sterically inaccessible to the smaller N–methyl substituent, supporting scaffold-hopping and lead diversification strategies.

Supply-Chain Risk Mitigation Through Verified Multi-Vendor Sourcing with Defined Purity Tiers

Given that certain distributors (e.g., CymitQuimica) have discontinued this compound series, procurement teams should verify active supply status before committing to experimental timelines . The availability of the isopropyl analog from at least three independent suppliers (Fluorochem, AKSci at 95%, Leyan at 98%) provides redundancy. For assays sensitive to impurities (e.g., SPR, NMR-based fragment screening), the 98% purity tier from Leyan is recommended; for higher-throughput biochemical screens, the 95% tier from AKSci may offer cost advantages while maintaining acceptable purity .

Quote Request

Request a Quote for {Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.